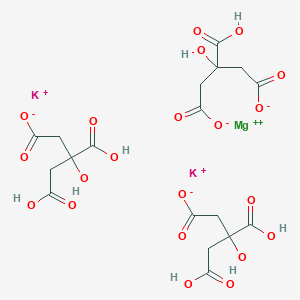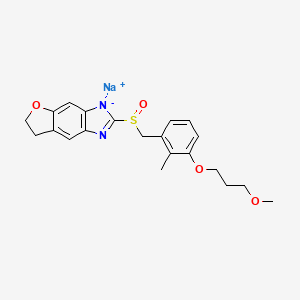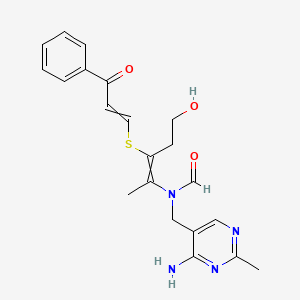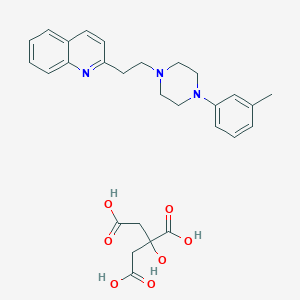
Centhaquine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This condition, often triggered by severe blood loss, can lead to inadequate blood perfusion to organs and tissues, resulting in organ failure and potentially death . Centhaquine citrate has shown promising results in both preclinical and clinical trials, making it a significant advancement in the treatment of hypovolemic shock .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of centhaquine citrate involves the reaction of 2-[2-[4-(3-Methylphenyl)-1-piperazinyl]ethyl]quinoline with citric acid to form the citrate salt. The reaction conditions typically involve dissolving the reactants in a suitable solvent, such as ethanol, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in a lyophilized form for intravenous infusion .
Chemical Reactions Analysis
Types of Reactions: Centhaquine citrate primarily undergoes substitution reactions due to the presence of the piperazine and quinoline moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens or nitro compounds are used, with the reactions often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Centhaquine citrate has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology:
Mechanism of Action
Centhaquine citrate exerts its effects by acting on α2B adrenergic receptors, which are primarily located in the veins. This action leads to venoconstriction, increasing the amount of blood returned to the heart. The increased venous return enhances cardiac output and improves tissue perfusion . This mechanism is unique compared to other resuscitative agents, making this compound a valuable addition to the treatment options for hypovolemic shock .
Comparison with Similar Compounds
Norepinephrine: A commonly used vasopressor that also acts on adrenergic receptors but has a broader range of effects, including on the heart and arteries.
Epinephrine: Another vasopressor with similar actions to norepinephrine but with additional metabolic effects.
Uniqueness of Centhaquine Citrate: this compound is unique in its selective action on α2B adrenergic receptors, leading to targeted venoconstriction and improved venous return without significantly affecting the heart or arteries . This selective mechanism reduces the risk of adverse effects commonly associated with other vasopressors, such as arrhythmias and ischemia .
Properties
CAS No. |
1480809-77-5 |
|---|---|
Molecular Formula |
C28H33N3O7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3.C6H8O7/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-10,17H,11-16H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XEOUTMUAFOIGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


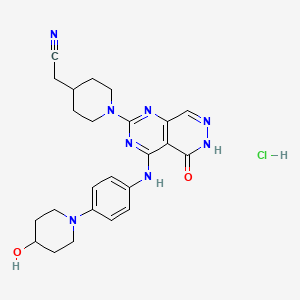
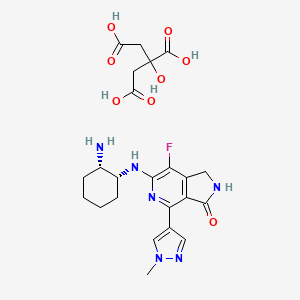
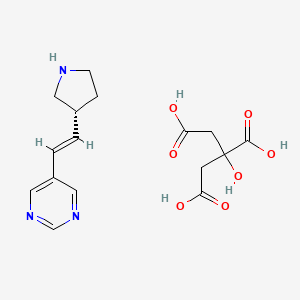

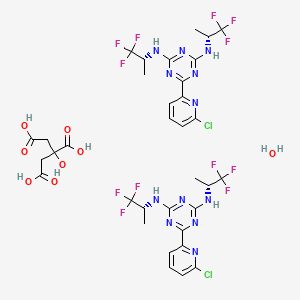


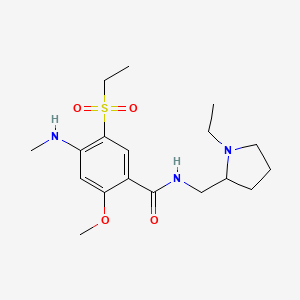

![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
